molecular formula C15H10FIN2O3 B8503427 1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-

1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-

Cat. No. B8503427
M. Wt: 412.15 g/mol
InChI Key: OBNCOGOSPAHOTQ-UHFFFAOYSA-N
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Patent
US08492427B2

Procedure details

To a suspension of 6-(2-fluoro-4-iodo-phenylamino)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (220 mg, 0.52 mmol) in IMS (7 mL) was added aqueous sodium hydroxide solution (1.3 mL, 1M, 1.30 mmol). The reaction mixture was heated at 60° C. for 3 hours, during which the solids dissolved. The reaction mixture was concentrated in vacuo to remove the IMS and the resultant solution was acidified to pH ˜5 by addition of aqueous hydrochloric acid (1M) causing a precipitate to form. The product was collected by filtration and dried under vacuum at 45° C. to yield the title compound as a brown solid (250 mg, >100%). LCMS (Method B): RT=3.07 min, M+MeCN+H+=454.
[Compound]
Name
IMS
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[NH:14][C:15]1[CH:20]=[CH:19][C:18]([I:21])=[CH:17][C:16]=1[F:22])[C:10](=[O:23])[NH:9][CH2:8]2)=[O:4].[OH-].[Na+]>>[F:22][C:16]1[CH:17]=[C:18]([I:21])[CH:19]=[CH:20][C:15]=1[NH:14][C:13]1[CH:12]=[C:11]2[C:7]([CH2:8][NH:9][C:10]2=[O:23])=[CH:6][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
COC(=O)C=1C=C2CNC(C2=CC1NC1=C(C=C(C=C1)I)F)=O
Name
IMS
Quantity
7 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the IMS
ADDITION
Type
ADDITION
Details
the resultant solution was acidified to pH ˜5 by addition of aqueous hydrochloric acid (1M)
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)NC1=C(C=C2CNC(C2=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 116.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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